molecular formula C7H8ClNOS B2742011 Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride CAS No. 2416243-70-2

Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride

Cat. No.: B2742011
CAS No.: 2416243-70-2
M. Wt: 189.66
InChI Key: MIBPQOWRFXVNFJ-UHFFFAOYSA-N
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Description

Thieno[3,2-b]furan-5-ylmethanamine hydrochloride is a heterocyclic compound featuring a fused thiophene-furan core with a methanamine substituent at the 5-position, stabilized as a hydrochloride salt. Thieno-fused systems are valued in pharmaceuticals and materials science due to their electronic properties and bioactivity .

Properties

IUPAC Name

thieno[3,2-b]furan-5-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS.ClH/c8-4-5-3-6-7(10-5)1-2-9-6;/h1-3H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQWDKDGXQFABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-b]furan-5-ylmethanamine;hydrochloride can be achieved through a multi-step process. One common method involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. The reaction conditions typically include the use of palladium catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc) as co-catalysts, with potassium phosphate (K3PO4·3H2O) as the base and tert-butanol as the solvent .

Industrial Production Methods

the principles of green chemistry, such as the use of renewable feedstocks, environmentally friendly reagents, and cost-effective catalysts, are likely to be applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-b]furan-5-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Research Findings and Challenges

  • Electronic Properties: Thieno[3,2-b]thiophenes outperform furan analogs in charge mobility due to sulfur’s electron-rich nature, but furan derivatives may offer better solubility .
  • Synthetic Challenges: Attempts to synthesize thieno[3,2-b]pyridine faced side reactions (e.g., imine formation), highlighting the sensitivity of fused heterocycles to reaction conditions .
  • Biological Potential: Thieno[3,2-b]indoles demonstrate antimicrobial and anticancer activities, suggesting that Thieno[3,2-b]furan-5-ylmethanamine could be explored similarly .

Notes

  • Contradictions in synthesis outcomes (e.g., failed routes in vs. successful methods in ) underscore the complexity of fused heterocycle preparation.
  • Applications in nonlinear optics (NLO) and drug design remain speculative but plausible based on analogous systems .

Biological Activity

Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens.
  • Anticancer Effects : It shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Activity : The compound has been linked to the modulation of inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets can vary depending on the application but often involve pathways related to inflammation and cancer progression.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of thieno[3,2-b]furan derivatives, it was found that these compounds have significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined for various strains, demonstrating the compound's potential as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

This compound has been evaluated for its anticancer properties in several studies. One notable study involved testing the compound against breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that it induces cell cycle arrest and apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF710Apoptosis via caspase activation
MDA-MB-23115Cell cycle arrest at G1 phase

In vivo studies also indicated a significant reduction in tumor volume in xenograft models treated with thieno[3,2-b]furan derivatives compared to controls .

Anti-inflammatory Effects

The anti-inflammatory properties were assessed using rat paw edema models. This compound demonstrated comparable efficacy to standard anti-inflammatory drugs like Indomethacin.

TreatmentPaw Edema Reduction (%)
Thieno Compound70
Indomethacin75
Control10

Case Studies

  • Study on Anticancer Efficacy : A recent study published in Molecular Cancer Therapeutics demonstrated that thieno[3,2-b]furan derivatives effectively inhibited the PI3K-Akt-mTOR signaling pathway in cancer cells. This inhibition led to decreased cell viability and increased apoptosis markers such as PARP cleavage and ROS production .
  • Antimicrobial Evaluation : In a comparative study with traditional antibiotics, thieno[3,2-b]furan derivatives showed enhanced activity against resistant strains of bacteria, suggesting their potential utility in treating infections caused by multidrug-resistant organisms.

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